2-[(3,4-Dichlorophenyl)amino]-2-oxoethyl (2-phenoxyethyl)carbamodithioate
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Overview
Description
1,2-DICHLORO-4-{[2-({[(2-PHENOXYETHYL)AMINO]CARBOTHIOYL}SULFANYL)ACETYL]AMINO}BENZENE is a complex organic compound with a unique structure that includes dichlorobenzene and phenoxyethylamine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DICHLORO-4-{[2-({[(2-PHENOXYETHYL)AMINO]CARBOTHIOYL}SULFANYL)ACETYL]AMINO}BENZENE typically involves multiple steps:
Formation of the Dichlorobenzene Core: The starting material, 1,2-dichlorobenzene, is prepared through the chlorination of benzene.
Introduction of the Phenoxyethylamine Group: This step involves the reaction of 2-phenoxyethylamine with a suitable carboxylating agent to form the carbothioyl intermediate.
Coupling Reaction: The final step involves coupling the carbothioyl intermediate with the dichlorobenzene core under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1,2-DICHLORO-4-{[2-({[(2-PHENOXYETHYL)AMINO]CARBOTHIOYL}SULFANYL)ACETYL]AMINO}BENZENE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the dichlorobenzene moiety, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydroxide, ammonia.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
1,2-DICHLORO-4-{[2-({[(2-PHENOXYETHYL)AMINO]CARBOTHIOYL}SULFANYL)ACETYL]AMINO}BENZENE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-DICHLORO-4-{[2-({[(2-PHENOXYETHYL)AMINO]CARBOTHIOYL}SULFANYL)ACETYL]AMINO}BENZENE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,2-Dichlorobenzene: A simpler compound with similar structural features but lacking the phenoxyethylamine group.
2-Phenoxyethylamine: Shares the phenoxyethylamine moiety but lacks the dichlorobenzene core.
Uniqueness
1,2-DICHLORO-4-{[2-({[(2-PHENOXYETHYL)AMINO]CARBOTHIOYL}SULFANYL)ACETYL]AMINO}BENZENE is unique due to its combination of dichlorobenzene and phenoxyethylamine moieties, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H16Cl2N2O2S2 |
---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[2-(3,4-dichloroanilino)-2-oxoethyl] N-(2-phenoxyethyl)carbamodithioate |
InChI |
InChI=1S/C17H16Cl2N2O2S2/c18-14-7-6-12(10-15(14)19)21-16(22)11-25-17(24)20-8-9-23-13-4-2-1-3-5-13/h1-7,10H,8-9,11H2,(H,20,24)(H,21,22) |
InChI Key |
DXSNXAZUEPLXFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=S)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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